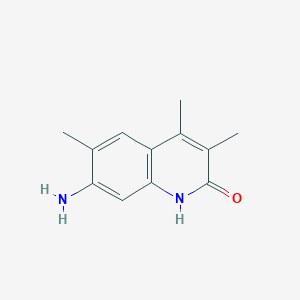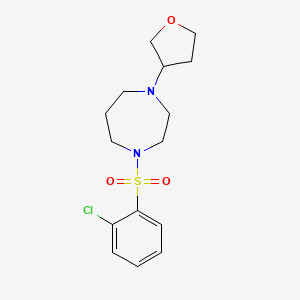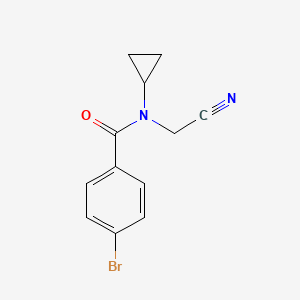![molecular formula C16H15N3O3S B2641621 N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-95-8](/img/structure/B2641621.png)
N'-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Mécanisme D'action
Target of Action
The primary targets of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide are cancer cells, specifically Colo205, U937, MCF7, and A549 cancer cell lines . The compound has shown to be particularly effective against the Colo205 cell line .
Mode of Action
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide interacts with its targets by inducing G2/M cell cycle arrest . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with this compound .
Biochemical Pathways
The compound affects the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration results in apoptosis, a form of programmed cell death, by accelerating the expression of caspases . These enzymes play essential roles in programmed cell death, including apoptosis.
Result of Action
The molecular and cellular effects of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide’s action include the induction of G2/M cell cycle arrest and the initiation of apoptosis . This leads to the death of cancer cells, thereby exhibiting its anti-cancer activity .
Analyse Biochimique
Biochemical Properties
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has been found to exhibit anti-cancer activity against various cancer cell lines . It interacts with key mitochondrial proteins such as Bcl-2 and Bax . The balance in levels of these proteins is altered, which results in apoptosis by accelerating the expression of caspases .
Cellular Effects
This compound has shown to influence cell function significantly. It induces G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor, increase tremendously in cells treated with this compound .
Molecular Mechanism
The molecular mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide involves the regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . It can be considered as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits anti-cancer activity against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Medicine: Explored for its anti-inflammatory and anti-microbial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxybenzo[d]thiazol-2-yl derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Phenoxyacetohydrazide derivatives: These compounds share the phenoxyacetohydrazide moiety and are known for their anti-inflammatory and anti-microbial properties.
Uniqueness
N’-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is unique due to the combination of the benzothiazole and phenoxyacetohydrazide moieties, which confer a distinct set of biological activities. This combination allows the compound to interact with multiple molecular targets and pathways, making it a versatile candidate for various scientific applications .
Propriétés
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-7-8-13-14(9-12)23-16(17-13)19-18-15(20)10-22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXIHTWERGHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)
![N'-(3,5-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2641552.png)
![4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2641553.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2641556.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2641557.png)


